6-氨基-1-甲基-1,4-二氢喹喔啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

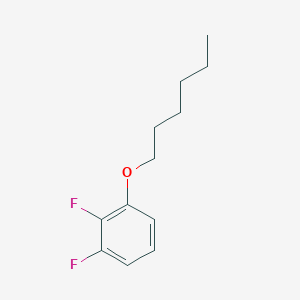

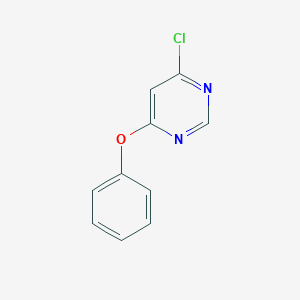

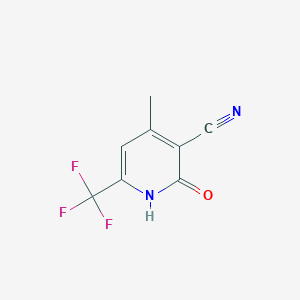

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is a hydrophobic molecule synthesized by alkylation of quinoxalines . It has been shown to be an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . 6MDQ is also a supramolecular material with excellent adsorption properties .

Synthesis Analysis

The synthesis of 6MDQ involves the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the action of benzyl chloride on 6MDQ in the presence of potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis

The molecular structure of 6MDQ is complex and involves various interactions. For instance, complexes of DAAO with various inhibitors disclosed the binding mode mainly including a critical hydrogen bond (HB) with Arg283, π – π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD), and/or a HB with the backbone carbonyl of Gly313 .Chemical Reactions Analysis

6MDQ has been shown to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . It has also been used as an effective corrosion inhibitor .Physical And Chemical Properties Analysis

6MDQ is a hydrophobic molecule . More detailed physical and chemical properties could not be found in the available literature.科学研究应用

神经药理学研究

6-氨基-1-甲基-1,4-二氢喹喔啉-2,3-二酮已被研究其在神经药理学中的作用,特别关注兴奋性神经递质。研究探讨了其作为非NMDA受体拮抗剂的效果,影响神经组织中的兴奋性氨基酸反应。例如,山田等人(1989年)定量表征了该化合物减少大鼠海马培养物中由兴奋性氨基酸产生的峰值向内电流的能力,表明其对非NMDA受体具有强效和选择性拮抗性质(Yamada, Dubinsky, & Rothman, 1989)。同样,Neuman等人(1988年)和Blake等人(1989年)的研究表明该化合物在阻断海马切片中的兴奋性突触传递方面具有实用性,强调其作为研究突触过程的药理工具的潜力(Neuman, Ben-Ari, Gho, & Cherubini, 1988);(Blake, Yates, Brown, & Collingridge, 1989)。

合成化学和分子研究

在合成化学中,该化合物促进了具有潜在药理特性的新分子的开发。Zouitini等人(2017年)描述了新喹喔啉的合成,包括6-甲基-1,4-二氢喹喔啉-2,3-二酮,突出了其在生成具有显著生物活性的化合物中的作用(Zouitini, Rodi, Elmsellem, Chahdi, Misbahi, Janati, Ouzidan, Akhazzane, & Essassi, 2017)。这表明了该化合物在为各种治疗应用探索的新化学实体中的多功能性。

细胞机制和生物影响

研究还延伸到6-氨基-1-甲基-1,4-二氢喹喔啉-2,3-二酮的细胞影响,特别是在细胞发育和细胞毒性的背景下。例如,关于氨基蒽醌,与喹喔啉二酮结构相关的研究显示出对癌细胞系的显著细胞毒活性,说明了这类化合物在治疗背景中的更广泛潜力(Nor, Sukari, Azziz, Wong, Alimon, & Juhan, 2013)。

作用机制

属性

IUPAC Name |

7-amino-4-methyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJMOQTNUNYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599301 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one | |

CAS RN |

123855-79-8 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)